molecular formula C14H10ClN3 B14425250 N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine CAS No. 84257-83-0

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine

Cat. No.: B14425250
CAS No.: 84257-83-0
M. Wt: 255.70 g/mol
InChI Key: HOGVXXDFKPDZFO-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its antimicrobial or anticancer effects. Additionally, the presence of the 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can be compared with other benzimidazole derivatives, such as:

    N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the chlorine atom, which may result in different biological activities and binding affinities.

    N-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)methanimine: Contains a fluorine atom instead of chlorine, which can affect its chemical reactivity and biological properties.

    N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine: Contains a bromine atom, which may influence its pharmacokinetic properties and interactions with molecular targets.

The presence of the 4-chlorophenyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84257-83-0

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H10ClN3/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)

InChI Key

HOGVXXDFKPDZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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